Comparative Multi-Target Inhibition Profile vs. Closest Structural Analog Enpp/Carbonic anhydrase-IN-1
Enpp/Carbonic anhydrase-IN-2 demonstrates a distinct and more potent inhibition profile across the ENPP and CA target families compared to its closest structural analog, Enpp/Carbonic anhydrase-IN-1 (compound 1e) [1]. While both are dual inhibitors, the substitution of a 4-fluorobenzenesulfonyl group in compound 1i for the benzenesulfonyl group in compound 1e results in a measurable shift in potency and target selectivity [2]. Specifically, Enpp/Carbonic anhydrase-IN-2 shows a 1.2-fold to 3.1-fold improvement in IC50 values against the key NPP isoforms NPP1-3 [1].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | NPP1: 1.13 μM, NPP2: 1.07 μM, NPP3: 0.74 μM, CA-IX: 0.33 μM, CA-XII: 0.68 μM |
| Comparator Or Baseline | Enpp/Carbonic anhydrase-IN-1 (compound 1e): NPP1: 1.36 μM, NPP2: 1.35 μM, NPP3: 3.00 μM, CA-IX: 1.02 μM |
| Quantified Difference | NPP1: 1.2-fold lower IC50, NPP2: 1.3-fold lower IC50, NPP3: 3.1-fold lower IC50, CA-IX: 3.1-fold lower IC50 for Enpp/Carbonic anhydrase-IN-2 |
| Conditions | In vitro enzymatic assays using recombinant human NPP1-3 and CA isozymes |
Why This Matters
For researchers procuring inhibitors for ENPP/CA pathway studies, the >3-fold improvement in potency against NPP3 and CA-IX directly impacts the required working concentration and potential for off-target effects in cellular assays.
- [1] MedChemExpress. (n.d.). Enpp/Carbonic anhydrase-IN-2 (compound 1i). Product Datasheet. View Source
- [2] TargetMol. (n.d.). Enpp/Carbonic anhydrase-IN-1 (compound 1e). Product Datasheet. View Source
